

Spectroscopic Analysis of 4-Methyl-3-penten-2ol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methyl-3-penten-2-ol	
Cat. No.:	B1582873	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-penten-2-ol** (CAS No: 4325-82-0), a valuable intermediate in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methyl-3-penten-2-ol**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in		
search results		

¹³C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment	
Data not explicitly found in search results		

Note: While search results confirm the existence of NMR spectra for this compound, specific peak assignments and chemical shifts were not available in the provided snippets. The tables are included as a template for where such data would be presented.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-3-penten-2-ol** is characterized by the following significant absorption bands.[2]

IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~2970	C-H stretch (alkane)
~1670	C=C stretch (alkene)
~1375	C-H bend (alkane)
~1100	C-O stretch (alcohol)

Note: The exact peak values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3]

Mass Spectrometry Data (Electron Ionization)



m/z	Interpretation
100	Molecular Ion [M]+
85	[M - CH ₃] ⁺
82	[M - H ₂ O] ⁺
67	[M - H₂O - CH₃] ⁺
43	[C₃H₁]+ (Isopropyl cation) - Base Peak

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid alcohol sample.[4][5][6][7]

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the 4-Methyl-3-penten-2-ol sample for ¹H
 NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 The solvent should completely dissolve the sample.[7]
 - Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogeneous solution.[7]
 - Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about
 4-5 cm.[7]
 - Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.[7]
- Data Acquisition:



- Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- For ¹³C NMR, a sufficient number of scans (e.g., 64 or more) should be set to obtain a good signal-to-noise ratio, with an appropriate repetition time.[5]
- Acquire the ¹H and/or ¹³C NMR spectra. A "D₂O shake" can be performed to confirm the -OH proton signal; adding a drop of D₂O will cause the alcohol proton peak to disappear from the ¹H spectrum.[8]

Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

The following protocol is for obtaining an IR spectrum of a neat liquid sample using the thin-film capillary cell method.[9][10][11][12]

- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.[9]



- Using a pipette, place one or two drops of neat 4-Methyl-3-penten-2-ol onto the center of one salt plate.[9][12]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][11]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[9][12]
 - First, acquire a background spectrum of the empty instrument to account for atmospheric
 CO₂ and H₂O.[10]
 - Then, acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[13]
- Data Analysis and Cleanup:
 - Analyze the resulting spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
 - After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[9]

Mass Spectrometry (MS)

This protocol describes the general procedure for analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

- Sample Preparation and Injection:
 - Prepare a dilute solution of 4-Methyl-3-penten-2-ol in a volatile organic solvent (e.g., pentane or dichloromethane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.[15]

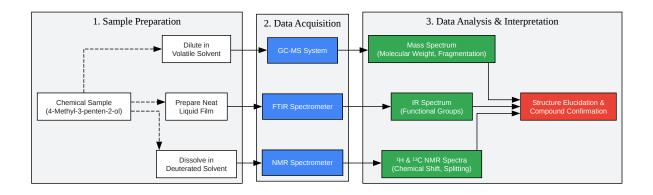


- Gas Chromatography:
 - The sample is vaporized in the heated injector port and carried by an inert gas (e.g., helium) onto a capillary column.[15]
 - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A temperature program is used to facilitate the elution of compounds.[15]
- Mass Spectrometry:
 - As 4-Methyl-3-penten-2-ol elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI), which involves bombarding them with high-energy electrons. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[16]
 - The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis:
 - The mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing it to spectral libraries.[15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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